molecular formula C4H12O4Si4 B1588624 2,4,6,8-Tetramethylcyclotetrasiloxane CAS No. 2370-88-9

2,4,6,8-Tetramethylcyclotetrasiloxane

Cat. No. B1588624
CAS RN: 2370-88-9
M. Wt: 236.48 g/mol
InChI Key: WZJUBBHODHNQPW-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS) is a cyclic organosiloxane molecule composed of four methyl substituents attached to a cyclic siloxane backbone. It is a colorless and odorless liquid, and is widely used in a variety of applications, including cosmetics, lubricants, and personal care products. TMCTS has also been studied for its potential applications in the medical field, as well as its use as a solvent in analytical chemistry and organic synthesis.

Scientific Research Applications

Polymerization and Material Synthesis

  • Base-Catalyzed Polymerization : A study by Lee (1966) demonstrated that 2,4,6,8-Tetramethylcyclotetrasiloxane can be polymerized using base catalysts, leading to the rapid formation of a gel and the evolution of methylsilane. This process involves both inter- and intramolecular hydride-transfer mechanisms.

  • Cationic Polymerization : Palaprat et al. (2005) explored the cationic polymerization of 2,4,6,8-Tetramethylcyclotetrasiloxane processed by tuning the pH of the miniemulsion. Their findings suggest that conditions such as pH significantly influence the polymerization process, impacting the molecular weight and conversion rate of the polymer Palaprat, Ganachaud, Mauzac, & Hémery, 2005.

Development of Specialized Coatings and Films

  • Silica/Polymer Composite Films : Li et al. (2016) introduced siloxane monomers, including 2,4,6,8-Tetramethylcyclotetrasiloxane, into the shell of silica/polymer nanocomposite colloids. This resulted in films with excellent transparency and improved weathering durability, highlighting the potential for creating advanced coatings Li, Yuan, Qian, & Wu, 2016.

Chemical Properties and Reactions

  • Excess Molar Volumes with Organic Compounds : Dong et al. (2012) investigated the densities of binary mixtures of 2,4,6,8-Tetramethylcyclotetrasiloxane with various organic compounds. Their research provides insights into the excess molar volumes of these mixtures, which is crucial for understanding the chemical properties of this compound Dong, Yue, Wu, & Lai, 2012.

Polymer Electrolytes and Conductive Materials

properties

InChI

InChI=1S/C4H12O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUBBHODHNQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1O[Si](O[Si](O[Si](O1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870958
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Molecular Weight

236.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with an odor like ether; [Air Products MSDS]
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Record name 2,4,6,8-Tetramethylcyclotetrasiloxane
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Vapor Pressure

7.02 [mmHg]
Record name 2,4,6,8-Tetramethylcyclotetrasiloxane
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Product Name

2,4,6,8-Tetramethylcyclotetrasiloxane

CAS RN

2370-88-9
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Record name 2,4,6,8-tetramethylcyclotetrasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-Tetramethylcyclotetrasiloxane

Citations

For This Compound
394
Citations
G Palaprat, F Ganachaud, M Mauzac, P Hémery - Polymer, 2005 - Elsevier
The preparation of 2,4,6,8-tetramethylcyclotetrasiloxane (D 4 H ) miniemulsions stabilized by commercial surfactants, ie sodium dodecylbenzenesulfonate (NaDBSA) and sodium laurate…
Number of citations: 31 www.sciencedirect.com
H Dong, Y Yue, C Wu, G Lai - Journal of Chemical & Engineering …, 2012 - ACS Publications
Densities of binary mixtures of 2,4,6,8-tetramethylcyclotetrasiloxane with benzene, toluene, o-xylene, m-xylene, and p-xylene have been determined at temperatures of (288.15, 298.15, …
Number of citations: 13 pubs.acs.org
T Sokolnicki, A Franczyk, R Kozak… - Inorganic Chemistry …, 2023 - pubs.rsc.org
A facile one-pot procedure for the functionalization of 2,4,6,8-tetramethylcyclotetrasiloxane DH4 to branched organosilicon compounds DSP3 or DS3P bearing various, but clearly …
Number of citations: 0 pubs.rsc.org
H Seki, Y Abe, T Gunji - Journal of Organometallic Chemistry, 2011 - Elsevier
All-cis-2,4,6,8-tetramethyl-2,4,6,8-tetrakis(triphenylsiloxy)cyclotetrasiloxane (4) and syn-1,3,9,11-tetramethyl-5,5,7,7,13,13,15,15-octaphenyltricyclo[9.5.1.1 ]octasiloxane (5) were …
Number of citations: 23 www.sciencedirect.com
K Fujino, Y Nishimoto, NTN Tokumasu… - Japanese journal of …, 1994 - iopscience.iop.org
Tetramethylcyclotetrasiloxane (TMCTS) was studied as a possible silicon source for atmospheric-pressure chemical vapor deposition (CVD) using ozone chemistry. High-quality silicon …
Number of citations: 13 iopscience.iop.org
CL Lee - Journal of Organometallic Chemistry, 1966 - Elsevier
2,4,6,8-Tetramethylcyclotetrasiloxane, (CH 3 HSiO) 4 , was polymerized using base catalysts. The reaction was very fast. A gel formed rapidly and a vigorous evolution of methylsilane …
Number of citations: 1 www.sciencedirect.com
K Nicholas - 2022 - search.proquest.com
The Anacostia River is a major waterway located in Washington, DC and is one of the nation’s 10 most contaminated rivers, and has been cited by the EPA as a" major area of concern" …
Number of citations: 2 search.proquest.com
O Mukbaniani, J Aneli… - … Technology, 1 (13) …, 2019 - science.lpnu.ua
1Hydrosilylation reaction of 2, 4, 6, 8-tetrahydro-2, 4, 6, 8-tetramethylcyclotetra siloxane (D4 H) allyl trifluoroacetate and vinyltriethoxysilane catalysed by platinum catalysts has been …
Number of citations: 3 science.lpnu.ua
A Nyczyk, C Paluszkiewicz, A Pyda, M Hasik - Spectrochimica Acta Part A …, 2011 - Elsevier
Precreamic polysiloxane networks were prepared by hydrosilylation of 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (D 4 Vi ) with a series of linear hydrogensiloxanes as well …
Number of citations: 45 www.sciencedirect.com
XQ YUAN, S CHEN, XY LI - Journal of Beijing University of …, 2010 - journal.buct.edu.cn
Abstract: A 2, 4, 6, 8-tetravinyl-2, 4, 6, 8-tetramethylcyclotetrasiloxane (D 4 Vi)-acrylate polymer latex has been prepared by the method of one-stage addition using 2, 4, 6, 8-tetravinyl-2, …
Number of citations: 0 journal.buct.edu.cn

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